2-Chloro-5-iodo-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2-Chloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is an organic compound belonging to the pyrrolopyrimidine family This compound is characterized by the presence of chlorine, iodine, and tosyl groups attached to the pyrrolo[2,3-d]pyrimidine core It is a white to yellow crystalline solid, soluble in most organic solvents but sparingly soluble in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the chlorination of 7H-pyrrolo[2,3-d]pyrimidine using phosphorus oxychloride to obtain the dichloro pyrimidine ring. This is followed by the iodination reaction using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature . The tosylation step involves the reaction of the intermediate with tosyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination reactions.
Phosphorus oxychloride: Used for chlorination reactions.
Tosyl chloride: Used for tosylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-Chloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors and other pharmaceutical compounds.
Agricultural Chemistry:
Biological Research: It is used in the study of cellular processes and molecular interactions due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it can act as a kinase inhibitor by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another pyrrolopyrimidine derivative with similar structural features.
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound used in the preparation of kinase inhibitors.
Uniqueness
2-Chloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, as well as the tosyl group. These functional groups confer distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications .
Properties
Molecular Formula |
C13H9ClIN3O2S |
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Molecular Weight |
433.65 g/mol |
IUPAC Name |
2-chloro-5-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H9ClIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-11(15)10-6-16-13(14)17-12(10)18/h2-7H,1H3 |
InChI Key |
JPKUGTKHZNJHHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CN=C(N=C32)Cl)I |
Origin of Product |
United States |
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